2-Amino-3,5-difluoropyridine

Catalog No.
S674129
CAS No.
732306-31-9
M.F
C5H4F2N2
M. Wt
130.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-difluoropyridine

CAS Number

732306-31-9

Product Name

2-Amino-3,5-difluoropyridine

IUPAC Name

3,5-difluoropyridin-2-amine

Molecular Formula

C5H4F2N2

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H4F2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)

InChI Key

JVLFMTZUPSBCNJ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1F)N)F

Canonical SMILES

C1=C(C=NC(=C1F)N)F

The exact mass of the compound 2-Amino-3,5-difluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3,5-difluoropyridine (CAS: 732306-31-9) is a highly deactivated, di-fluorinated heterocyclic building block widely utilized in the pharmaceutical and agrochemical industries. Characterized by its extremely low basicity and altered nucleophilic profile, this compound serves as a critical precursor for synthesizing complex kinase inhibitors and metabolically stable active pharmaceutical ingredients. Procurement of this specific building block is driven by the need to introduce precise electrostatic shielding and metabolic blocking at the 3- and 5-positions of the pyridine ring, properties that are essential for optimizing pharmacokinetic profiles and target binding affinities in advanced drug discovery workflows .

Substituting 2-amino-3,5-difluoropyridine with unfluorinated 2-aminopyridine or mono-fluorinated analogs (such as 2-amino-3-fluoropyridine) fundamentally disrupts both synthetic processability and downstream application performance. The dual electron-withdrawing fluorine atoms drastically reduce the electron density on the pyridine nitrogen, dropping the pKa by over 5 units compared to the unfluorinated baseline . This extreme deactivation means that standard amidation, alkylation, or salt-formation protocols designed for typical aminopyridines will fail, necessitating specialized cross-coupling conditions or strong bases. Furthermore, in medicinal chemistry, the exact 3,5-difluoro substitution pattern is required to block specific cytochrome P450 oxidation sites and fit precise steric constraints in kinase hinge-binding pockets, making generic structural analogs completely non-viable for advanced hit-to-lead optimization[1].

Profound Basicity Reduction and Salt-Formation Impact

The introduction of two fluorine atoms at the 3 and 5 positions exerts a massive inductive electron-withdrawing effect, fundamentally altering the acid-base profile of the molecule. The predicted pKa of 2-amino-3,5-difluoropyridine is approximately 1.67, which is drastically lower than the unfluorinated baseline . This necessitates entirely different handling and purification strategies, as the compound will not readily form stable hydrochloride salts under mild conditions and remains unprotonated at physiological pH.

Evidence DimensionConjugate acid pKa
Target Compound DatapKa = 1.67 ± 0.49
Comparator Or Baseline2-Aminopyridine (pKa ~ 6.86)
Quantified Difference~5.2 unit reduction in pKa
ConditionsAqueous conditions (predicted/measured)

Dictates the selection of purification methods, salt-form isolation strategies in process chemistry, and formulation pH compatibility.

Scalable Manufacturability via Hofmann Rearrangement

Historically, the synthesis of di-fluorinated aminopyridines relied on the hydrazination of highly reactive and unstable polyfluorinated precursors, which poses significant safety and scalability bottlenecks. Modern industrial procurement can now leverage routes utilizing the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide, which bypasses prohibitively toxic intermediates to deliver the target compound in high yield and purity suitable for large-scale production[1].

Evidence DimensionProcess safety and precursor stability
Target Compound DataHofmann rearrangement route (stable carboxamide precursor, >95% purity)
Comparator Or BaselineHydrazination route (requires highly reactive, unstable tetrafluoropyridine precursors)
Quantified DifferenceElimination of explosive/toxic polyfluorinated intermediates while maintaining high commercial purity (>95%)
ConditionsIndustrial scale-up conditions

Ensures a reliable, scalable supply chain for commercial procurement without the safety premiums associated with hazardous precursor handling.

Strict SAR Sensitivity in Kinase Hinge-Binding

In the optimization of kinase inhibitors, the fluorination pattern on the aminopyridine hinge binder is exquisitely sensitive and non-interchangeable. For example, in the development of atropisomeric PI3Kβ selective inhibitors, substituting a 3-fluoro-2-aminopyridine motif with 2-amino-3,5-difluoropyridine resulted in a significant loss of potency for that specific scaffold, demonstrating that the 3,5-difluoro pattern drastically alters the steric and electrostatic binding profile[1]. Conversely, other target scaffolds specifically require the 3,5-difluoro pattern, proving that mono- and di-fluorinated analogs cannot be used as generic substitutes.

Evidence DimensionTarget binding affinity / Potency impact
Target Compound Data2-Amino-3,5-difluoropyridine (alters binding profile, causing significant potency shifts depending on the specific kinase pocket)
Comparator Or Baseline2-Amino-3-fluoropyridine (mono-fluorinated analog)
Quantified DifferenceNon-interchangeable binding affinities; structural substitution directly dictates target selectivity and potency
ConditionsIn vitro kinase binding assays (e.g., PI3Kβ inhibitor scaffolds)

Highlights that buyers must procure the exact di-fluorinated isomer required for their specific SAR scaffold, as mono-fluorinated analogs will not yield comparable biological activity.

Building Block for Kinase Inhibitor Discovery

Due to its distinct electrostatic profile and strict SAR sensitivity, 2-amino-3,5-difluoropyridine is a critical hinge-binding precursor in the development of novel kinase inhibitors. Its specific geometry makes it the correct choice when mono-fluorinated analogs fail to achieve the required target selectivity [1].

Synthesis of Metabolically Stable APIs

The presence of fluorine atoms at the 3 and 5 positions effectively blocks primary sites of cytochrome P450-mediated oxidation. This compound is the required starting material when optimizing the pharmacokinetic profile and extending the half-life of pyridine-containing drug candidates, outperforming unfluorinated baselines [1].

Advanced Cross-Coupling and Buchwald-Hartwig Aminations

Because of its drastically reduced nucleophilicity (predicted pKa ~1.67), standard amidation techniques are ineffective. This compound is specifically utilized in specialized transition-metal-catalyzed cross-coupling reactions to construct complex architectures that cannot be synthesized via traditional chemistry .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-3,5-difluoropyridine

Dates

Last modified: 08-15-2023

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